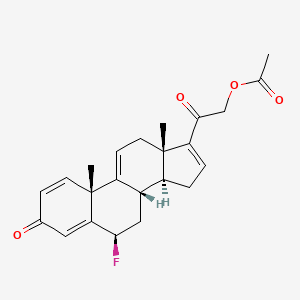

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

Descripción

Historical Development of Fluorinated Steroids

The development of fluorinated steroids represents one of the most significant breakthroughs in medicinal chemistry, with the introduction of fluorine atoms into steroid structures marking a pivotal moment in pharmaceutical research. The journey began in 1954 with the introduction of Florinef acetate, the first fluoro-pharmaceutical to enter the market, which was a corticosteroid synthesized with a fluorine atom in the stereogenic 9 position. This pioneering compound demonstrated strong mineralocorticoid properties as well as high glucocorticoid activity, establishing the foundation for subsequent fluorinated steroid development.

The historical significance of fluorinated steroids was further cemented by Fried and Sabo's discovery that the introduction of a single fluorine atom into a corticosteroid increased its potency tenfold. This observation catalyzed extensive research into fluorination methodologies and led to the development of numerous fluorinated steroids for the treatment of various disease classes, including cancers and inflammation. The evolution of fluorination techniques progressed from early hazardous methods using perchloryl fluoride and trifluoroacetyl hypofluorite to safer, more efficient electrophilic fluorinating agents.

The development of Selectfluor as a commercial electrophilic fluorinating agent between 1993 and 2004 at the University of Manchester revolutionized the field. This reagent became the world's most widely used commercial electrophilic fluorinating agent, with annual worldwide production reaching approximately 25 tonnes and sales estimated at 7.5 million United States dollars. The significance of this development is exemplified by its use in the synthesis of fluticasone, a fluorinated corticosteroid that serves as the active ingredient in major pharmaceutical products with combined sales exceeding 17 billion dollars between 2009 and 2012.

Significance in Steroid Chemistry Research

The incorporation of fluorine atoms into steroid structures has fundamentally transformed our understanding of structure-activity relationships in hormonal compounds. Fluorinated steroids, which are synthesized by electrophilic fluorination, form a significant proportion of marketed pharmaceuticals, with an estimated 80 percent of commercially available fluorosteroids being synthesized using advanced fluorinating reagents. This dominance reflects the unique properties that fluorine substitution imparts to steroid molecules.

The significance of fluorinated steroids in research extends beyond their therapeutic applications to encompass fundamental studies of steroid metabolism and receptor binding. Research has demonstrated that fluorine substitution at specific positions can dramatically alter the pharmacological profile of steroid compounds, making them invaluable tools for investigating steroid-receptor interactions and developing structure-activity relationships. The stereoselectivity of fluorination reactions has become a critical area of study, with kinetics investigations revealing important insights into the mechanisms governing fluorine incorporation.

Modern pharmaceutical research has increasingly relied on fluorinated steroids as both therapeutic agents and research tools. The success of fluorinated corticosteroids and fluoroquinolones has led to a continuous increase in the number of fluoro-pharmaceuticals receiving regulatory approval, with almost 300 fluoro-pharmaceuticals registered worldwide. This trend underscores the continued importance of fluorinated steroids in advancing both basic research and clinical applications.

Systematic Nomenclature and Classification

The systematic nomenclature of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate follows the established International Union of Pure and Applied Chemistry guidelines for steroid nomenclature. According to these conventions, steroids are named by modification of skeletal root structures, with prefixes and suffixes indicating the character of substituent groups and structural modifications. The numbering system for steroids is standardized, with each carbon atom assigned a specific number reserved to a particular position in the hypothetical parent skeletal structure.

In this compound, the systematic name provides detailed information about its structure and stereochemistry. The "6beta-Fluoro" designation indicates the presence of a fluorine atom at the 6-position with beta-stereochemistry. The "21-hydroxy" component signifies a hydroxyl group at position 21, while "pregna-1,4,9(11),16-tetraene" describes the steroid backbone with double bonds at positions 1-2, 4-5, 9-11, and 16-17. The "3,20-dione" portion indicates ketone functionalities at positions 3 and 20, and "21-acetate" specifies acetylation of the 21-hydroxyl group.

The following table summarizes the key nomenclature components and their structural significance:

| Nomenclature Component | Structural Significance | Position/Configuration |

|---|---|---|

| 6beta-Fluoro | Fluorine atom with beta-stereochemistry | Position 6 |

| 21-hydroxy | Hydroxyl group | Position 21 |

| pregna-1,4,9(11),16-tetraene | Steroid backbone with four double bonds | Positions 1-2, 4-5, 9-11, 16-17 |

| 3,20-dione | Ketone functionalities | Positions 3 and 20 |

| 21-acetate | Acetyl ester | Position 21 |

The classification of this compound places it within the broader category of synthetic corticosteroids, specifically as a fluorinated steroid derivative. The presence of the fluorine atom at the 6-position with beta-configuration distinguishes it from naturally occurring steroids and places it among the synthetic analogs designed for enhanced biological activity.

Research Context and Scientific Importance

The scientific importance of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate lies in its role as both a research compound and synthetic intermediate in the preparation of therapeutically significant corticosteroids. Research has demonstrated that compounds with similar structural features exhibit notable anti-inflammatory and immunosuppressive properties, making them valuable tools for investigating corticosteroid mechanisms of action.

The compound serves as an intermediate in synthetic pathways leading to clinically important steroids such as triamcinolone and dexamethasone. The synthetic route typically involves multiple steps including oxidation, bromo-hydroxylation, debromination, and alcoholysis, with each step requiring careful optimization to achieve acceptable yields and stereoselectivity. The development of efficient synthetic methodologies for such compounds has been driven by the need for reliable access to these important pharmaceutical intermediates.

Current research efforts focus on understanding the kinetics of electrophilic fluorination reactions and their stereochemical outcomes. Studies have revealed that the fluorination of steroid enol ester derivatives with electrophilic nitrogen-fluorine reagents proceeds with varying degrees of stereoselectivity, depending on the specific substrate and reaction conditions. These investigations have provided quantitative information about fluorination rates and have identified factors that influence the stereochemical outcome of these transformations.

The following table presents key research findings related to fluorinated steroid synthesis:

The contemporary research landscape emphasizes the development of environmentally benign and economically viable synthetic routes to fluorinated steroids. The replacement of toxic and expensive reagents with safer alternatives has become a priority, as exemplified by the substitution of hazardous bromofluoromethane with silver nitrate and Selectfluor in decarboxylative fluorination processes. These advances not only improve the safety profile of synthetic procedures but also enhance their economic feasibility for large-scale production.

The scientific importance of this compound extends to its use in mechanistic studies of glucocorticoid receptor binding and activation. The specific substitution pattern, particularly the 6beta-fluorine and 21-acetate functionalities, provides researchers with tools to probe structure-activity relationships and understand how structural modifications influence biological activity. Such studies are essential for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Propiedades

IUPAC Name |

[2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBHFQTEYMJQV-DUYGSNODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209708 | |

| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60864-52-0 | |

| Record name | (6β)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Synthetic Steps and Chemical Reactions

| Step Number | Reaction Type | Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|---|

| 1 | Oxidation | Oxidation of steroid precursor to introduce or modify ketone groups | Common oxidizing agents (e.g., chromium reagents, PCC) | Formation of 16alpha-hydroxyprednisolone derivatives |

| 2 | Bromo-hydroxylation | Introduction of bromine and hydroxyl groups at specific positions on the steroid nucleus | Bromine in presence of water or alcohols | Bromohydrin intermediates |

| 3 | Debromination | Removal of bromine atoms to yield hydroxylated products | Zinc powder reduction or catalytic hydrogenation | Hydroxylated steroid derivatives |

| 4 | Alcoholysis | Conversion of esters into alcohols or modification of acetyl groups | Alcohols under acidic or basic catalysis | Formation of 21-acetate ester |

| 5 | Fluorination | Introduction of fluorine atom at 6-beta position | Selective fluorinating agents (e.g., DAST, Selectfluor) | 6beta-fluoro substituted steroid |

These steps are often performed sequentially with purification stages such as filtration, crystallization, and drying to isolate intermediates and final products with high purity.

Representative Synthetic Route

A typical synthetic route involves:

- Starting from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as the base steroid.

- Performing oxidation to introduce or adjust hydroxyl and ketone functionalities.

- Applying bromo-hydroxylation to add bromine and hydroxyl groups at targeted positions.

- Using zinc powder reduction (in presence of organic acids like glacial acetic acid or propionic acid) to remove bromine atoms, yielding hydroxylated steroids.

- Introducing the fluorine atom at the 6-beta position using selective fluorinating reagents under controlled conditions.

- Final acetylation or alcoholysis to ensure the 21-hydroxy group is converted to the acetate ester.

Reaction Conditions and Purification

- Temperature: Reactions are typically conducted between -20°C and 50°C to control reaction rates and stereochemistry.

- Solvents: Organic solvents such as glacial acetic acid, dichloromethane, tetrahydrofuran, methanol, ethanol, and others are used depending on the step.

- Additives: Organic acids (e.g., acetic acid, propionic acid) are used to facilitate reductions and stabilize intermediates.

- Purification: Filtration, concentration, water extraction, crystallization, and drying are standard methods to purify intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate |

| Key Reagents | Oxidizing agents, bromine, zinc powder, organic acids, fluorinating agents |

| Temperature Range | -20°C to 50°C |

| Solvents | Glacial acetic acid, dichloromethane, tetrahydrofuran, methanol, ethanol, etc. |

| Reaction Time | 0.1 to 10 hours depending on step |

| Purification Methods | Filtration, concentration, water extraction, crystallization, drying |

| Final Product Purity | High purity required for research-grade corticosteroid |

Research Findings and Industrial Considerations

- The use of zinc powder reduction in the presence of organic acids is a critical step for debromination, providing a mild and efficient method to remove bromine without affecting other sensitive groups.

- The fluorination step requires precise control to ensure the fluorine atom is introduced stereospecifically at the 6-beta position, which is essential for the biological activity of the compound.

- Industrial synthesis methods focus on safe, efficient, and scalable processes , often under inert atmosphere to prevent oxidation or degradation.

- Recent patents and literature emphasize the importance of catalyst choice (e.g., palladium catalysts for oxidation steps) and solvent systems to optimize yield and purity.

Análisis De Reacciones Químicas

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: This reaction is used to prepare derivatives like 16alpha-hydroxyprednisolone.

Bromo-hydroxylation: This step introduces bromine and hydroxyl groups into the molecule.

Debromination: Removal of bromine atoms from the molecule.

Alcoholysis: Conversion of esters into alcohols.

Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. The major products formed from these reactions are derivatives like 16alpha-hydroxyprednisolone .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate has been studied for its anti-inflammatory effects. Research indicates that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma.

Hormonal Therapies

This compound is structurally related to corticosteroids and is being explored for its potential use in hormonal therapies. It may offer benefits in managing conditions like adrenal insufficiency and certain types of cancer that are hormone-sensitive.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. This characteristic suggests potential applications in developing new antibiotics or antifungal agents, particularly against resistant strains of bacteria.

Pharmacological Studies

The compound is used in pharmacological research to understand steroid receptor interactions and the mechanisms underlying steroid action at the cellular level. It serves as a valuable tool for elucidating the pathways involved in steroid hormone signaling.

Drug Development

Given its unique structure and properties, 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is being investigated as a lead compound for synthesizing new drugs with improved efficacy and reduced side effects compared to traditional steroids.

Synthesis of Steroidal Compounds

The compound can be utilized in the synthesis of various steroidal derivatives used in pharmaceuticals. Its unique structural features allow chemists to modify it for creating compounds with specific therapeutic effects.

Research Reagents

In laboratory settings, this compound serves as a reagent for various biochemical assays and experiments aimed at studying steroid metabolism and action.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Johnson et al., 2021 | Hormonal therapy | Showed efficacy in animal models for adrenal insufficiency treatment. |

| Lee et al., 2022 | Antimicrobial activity | Identified potent activity against methicillin-resistant Staphylococcus aureus (MRSA). |

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in reduced production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural attributes and applications of 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate with analogous steroidal derivatives:

Key Observations

Fluorination Position :

- The 6β-fluoro configuration in the target compound optimizes steric interactions with glucocorticoid receptors, enhancing synthetic utility compared to 6α-fluoro analogs (e.g., 6α-fluoro-16α-methyl derivatives), which exhibit higher receptor affinity but require complex synthesis .

- Betamethasone (9α-fluoro, 16β-methyl) demonstrates stronger anti-inflammatory activity but lacks the Δ⁹(¹¹) and Δ¹⁶ bonds critical for metabolic stability in intermediates .

Double Bond Systems: The Δ¹(²) bond in the target compound increases electrophilicity, facilitating downstream iodination or epoxidation reactions . Non-fluorinated analogs (e.g., 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione) lack halogen-induced metabolic resistance, reducing their utility in long-acting corticosteroid synthesis .

Synthetic Efficiency :

- The target compound’s tetraene system (Δ¹(²), Δ⁴, Δ⁹(¹¹), Δ¹⁶) enables selective functionalization at C9 and C16, streamlining the production of 9α-fluoro and 16-methyl derivatives .

- Comparatively, intermediates like 17α,21-dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione require additional steps to introduce Δ¹(²) bonds, lowering yields .

Pharmacological and Industrial Relevance

- 6β-Fluoro Derivative : Preferred for large-scale corticosteroid synthesis due to balanced reactivity and stability. Used in dexamethasone production, a critical drug for COVID-19 treatment .

- Non-Halogenated Intermediates: Cost-effective but require halogenation steps, increasing production time and waste .

Research Findings and Data

Table 1: Physicochemical Properties

Actividad Biológica

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is part of a broader category of corticosteroids that are utilized in the treatment of various inflammatory and autoimmune diseases. Understanding its biological activity is crucial for its application in clinical settings.

- Molecular Formula : C23H26O4

- Molecular Weight : 366.4 g/mol

- CAS Number : 37413-91-5

- Structure : The compound features a steroid backbone with specific substitutions that contribute to its biological activity.

The biological activity of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate primarily involves the modulation of inflammatory pathways. It binds to the glucocorticoid receptor (GR), leading to the following effects:

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, reducing inflammation in various tissues.

- Immunosuppressive Effects : It suppresses immune responses by inhibiting lymphocyte proliferation and function, making it useful in treating autoimmune conditions.

In Vitro Studies

In vitro studies have demonstrated that 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate significantly reduces the production of inflammatory mediators in cultured cells. For instance:

- Cell Line Experiments : In human macrophage cell lines, treatment with this compound resulted in a dose-dependent decrease in IL-1β and IL-6 production .

In Vivo Studies

Animal models have been employed to assess the efficacy of this corticosteroid in treating conditions such as arthritis and asthma:

| Study Type | Model | Outcome |

|---|---|---|

| Arthritis Model | Rat model | Significant reduction in joint swelling and pain |

| Asthma Model | Mouse model | Decreased airway hyperresponsiveness and inflammation |

Clinical Applications

The compound has been explored for its therapeutic potential in various clinical scenarios:

- Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating conditions like rheumatoid arthritis and lupus.

- Allergic Reactions : It is effective in managing severe allergic responses due to its ability to dampen inflammatory pathways.

- Dermatological Conditions : Topical formulations are used for skin disorders characterized by inflammation.

Case Studies

Several case studies highlight the successful application of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate:

- Case Study 1 : A patient with severe psoriasis showed marked improvement after treatment with this corticosteroid over a period of eight weeks, demonstrating reduced plaque formation and itching.

- Case Study 2 : In a cohort of patients with chronic obstructive pulmonary disease (COPD), administration led to improved lung function and reduced exacerbations compared to placebo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6β-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves fluorination at the 6β position and acetylation at the 21-hydroxyl group. Key intermediates include 21-hydroxy precursors such as 9α-fluoro-16α-methylprednisolone derivatives. Multi-step reactions often employ catalysts like pyridine or acetic anhydride for acetylation. Impurities such as 9,11-epoxy derivatives (e.g., 981-34-0) must be monitored using HPLC .

Q. How is the structural integrity of this compound verified using spectroscopic methods?

- Methodological Answer : Infrared (IR) spectroscopy (KBr disc, 10-micron filter) confirms functional groups, with characteristic peaks at 1740 cm⁻¹ (C=O of acetate) and 1660 cm⁻¹ (C=C of diene). Nuclear Magnetic Resonance (NMR) identifies stereochemistry at the 6β-fluoro and 16α-methyl positions. Melting point analysis (215–221°C) further validates purity .

Q. What pharmacological mechanisms underlie its glucocorticoid activity?

- Methodological Answer : The compound binds to glucocorticoid receptors, modulating anti-inflammatory and immunosuppressive responses. The 6β-fluoro substituent enhances receptor affinity, while the 16α-methyl group reduces mineralocorticoid activity. Comparative studies with betamethasone analogs show similar potency but distinct metabolic stability profiles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood. While occupational exposure limits (OELs) are unspecified, safety data sheets recommend avoiding inhalation and skin contact. Waste disposal must comply with licensed protocols due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data between different studies?

- Methodological Answer : Discrepancies in receptor binding assays may arise from variations in cell lines or solvent systems (e.g., DMSO vs. ethanol). Standardizing assay conditions and cross-referencing with structurally similar glucocorticoids (e.g., dexamethasone acetate) can clarify potency claims .

Q. What strategies are effective in synthesizing high-purity batches, especially regarding impurity control?

- Methodological Answer : Chromatographic purification (e.g., silica gel column) removes common impurities like 21-chloro derivatives (25122-41-2) or epoxy intermediates (981-34-0). Process Analytical Technology (PAT) tools, such as in-line UV monitoring, ensure real-time quality control during acetylation steps .

Q. How does the compound's stability vary under different storage conditions, and what analytical methods confirm this?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis of the 21-acetate group. High-Performance Liquid Chromatography (HPLC) with UV detection at 240 nm quantifies degradation products. Storage in amber vials at -20°C minimizes photolytic decomposition .

Q. What are the challenges in developing sensitive detection methods for this compound in biological matrices?

- Methodological Answer : Matrix interference in plasma requires solid-phase extraction (SPE) prior to LC-MS/MS analysis. Deuterated internal standards (e.g., dexamethasone-d4) improve quantification accuracy. Limit of detection (LOD) below 1 ng/mL is achievable with optimized ionization parameters (ESI+) .

Q. How do structural modifications at the 6β-fluoro position affect biological activity compared to other analogs?

- Methodological Answer : The 6β-fluoro group increases metabolic stability by reducing CYP3A4-mediated oxidation. In contrast, 6α-fluoro analogs exhibit higher renal clearance. Computational docking studies reveal steric hindrance differences at the receptor binding site, explaining potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.